molecular formula C12H14FN3 B11739696 N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11739696
M. Wt: 219.26 g/mol
InChI Key: QWBOBHYZNUMEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with two methyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzylamine with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobenzyl group can enhance its binding affinity to the target proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N’-methylpropane-1,3-diamine
  • N-(4-fluorobenzyl)-N’-ethyl-1,2-diaminoethane
  • S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate

Uniqueness

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a fluorobenzyl group. This structural feature imparts specific chemical and biological properties that are not commonly found in other similar compounds. For example, the presence of the fluorine atom can significantly influence the compound’s reactivity and binding affinity to biological targets .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-3-5-11(13)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

QWBOBHYZNUMEKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.